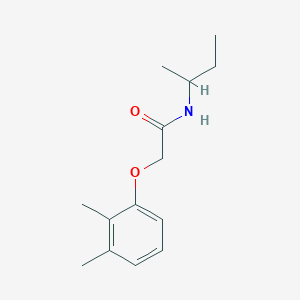
2-HYDROXY-4-(NAPHTHALENE-1-SULFONAMIDO)BENZOICACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-HYDROXY-4-(NAPHTHALENE-1-SULFONAMIDO)BENZOICACID is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a hydroxyl group, a naphthyl group, and a sulfonylamino group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-HYDROXY-4-(NAPHTHALENE-1-SULFONAMIDO)BENZOICACID typically involves the reaction of 2-hydroxybenzoic acid with naphthalen-1-ylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization from a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-HYDROXY-4-(NAPHTHALENE-1-SULFONAMIDO)BENZOICACID can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The sulfonylamino group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of 2-keto-4-(naphthalen-1-ylsulfonylamino)benzoic acid.
Reduction: Formation of 2-hydroxy-4-(naphthalen-1-ylamino)benzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
2-HYDROXY-4-(NAPHTHALENE-1-SULFONAMIDO)BENZOICACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide moiety.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-HYDROXY-4-(NAPHTHALENE-1-SULFONAMIDO)BENZOICACID involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes that utilize PABA as a substrate. This inhibition can disrupt essential biological processes, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybenzoic acid (Salicylic acid): Shares the hydroxyl and carboxyl groups but lacks the sulfonylamino and naphthyl groups.
4-Hydroxybenzoic acid: Similar benzoic acid core but with a hydroxyl group at the para position.
2,3-Dihydroxybenzoic acid: Contains two hydroxyl groups on the benzoic acid core.
Uniqueness
2-HYDROXY-4-(NAPHTHALENE-1-SULFONAMIDO)BENZOICACID is unique due to the presence of both the naphthyl and sulfonylamino groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups is not commonly found in other benzoic acid derivatives, making it a valuable compound for research and development .
Properties
CAS No. |
825601-10-3 |
|---|---|
Molecular Formula |
C17H13NO5S |
Molecular Weight |
343.4g/mol |
IUPAC Name |
2-hydroxy-4-(naphthalen-1-ylsulfonylamino)benzoic acid |
InChI |
InChI=1S/C17H13NO5S/c19-15-10-12(8-9-14(15)17(20)21)18-24(22,23)16-7-3-5-11-4-1-2-6-13(11)16/h1-10,18-19H,(H,20,21) |
InChI Key |
FQCDAJQMTHYPRN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NC3=CC(=C(C=C3)C(=O)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NC3=CC(=C(C=C3)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-([1,1'-biphenyl]-4-yloxy)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B375086.png)

![2-bromo-3,4,5-trimethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B375088.png)

![Pentyl 4-{[(2-bromophenoxy)acetyl]amino}benzoate](/img/structure/B375091.png)
![Ethyl 3-{[(2,6-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B375092.png)

![pentyl {[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B375097.png)
![8-{[cyclohexyl(methyl)amino]methyl}-7-hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B375098.png)
![cyclohexyl 2-{[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B375100.png)
![dimethyl 2-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B375104.png)
![2-bromo-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}benzamide](/img/structure/B375106.png)
![3-(2-chlorophenoxy)-7-[(4-fluorobenzyl)oxy]-4H-chromen-4-one](/img/structure/B375107.png)
